molecular formula C14H12ClN5 B6467633 N-(2-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine CAS No. 2640950-30-5

N-(2-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine

Cat. No.: B6467633
CAS No.: 2640950-30-5
M. Wt: 285.73 g/mol
InChI Key: WLSVZIMBQQISMG-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine is a chemical compound that belongs to the purine class of molecules This compound is characterized by the presence of a 2-chlorophenyl group attached to the nitrogen atom at the 9th position of the purine ring, and a cyclopropyl group at the 9th position of the purine ring The purine ring is a heterocyclic aromatic organic compound, consisting of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorophenylamine with a cyclopropyl-substituted purine derivative under appropriate reaction conditions. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and other oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

N-(2-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and viral infections. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways. It can serve as a tool to understand the mechanisms of action of related compounds.

    Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its therapeutic effects. The exact molecular pathways and targets involved in its mechanism of action are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-9H-purin-6-amine: Lacks the cyclopropyl group, which may affect its biological activity and pharmacokinetic properties.

    N-(2-chlorophenyl)-9-cyclopropyl-9H-purin-2-amine: Similar structure but with the amine group at a different position on the purine ring.

    N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine: Similar structure but with the chlorine atom at the 4th position of the phenyl ring.

Uniqueness

N-(2-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities and pharmacological properties. The presence of both the 2-chlorophenyl and cyclopropyl groups may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2-chlorophenyl)-9-cyclopropylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5/c15-10-3-1-2-4-11(10)19-13-12-14(17-7-16-13)20(8-18-12)9-5-6-9/h1-4,7-9H,5-6H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSVZIMBQQISMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C(N=CN=C32)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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